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Application Notes

The ionizable cationic lipidoid 306-012B has emerged as a potent vehicle for the targeted
delivery of genetic payloads in preclinical research. Formulated into lipid nanoparticles (LNPSs),
306-012B demonstrates a remarkable tropism for the liver, enabling efficient and specific
delivery of messenger RNA (mMRNA) to hepatocytes.[1][2][3] This characteristic makes it an
ideal candidate for developing therapies for a range of metabolic and genetic diseases with
hepatic involvement.

A primary application of 306-O12B LNPs is in the field of in vivo genome editing utilizing the
CRISPR-Cas9 system.[4] Preclinical studies have successfully demonstrated the co-delivery of
Cas9 mRNA and a single-guide RNA (sgRNA) to hepatocytes, leading to targeted gene
disruption.[1][5] This approach has been notably effective in targeting the Angiopoietin-like 3
(Angptl3) gene, a key regulator of lipid metabolism.[1][2][6] Disruption of Angptl3 in animal
models has been shown to significantly reduce serum levels of ANGPTLS3 protein, low-density
lipoprotein cholesterol (LDL-C), and triglycerides (TG), highlighting the therapeutic potential of
this strategy for managing dyslipidemia.[1][5]

The 306-012B LNP platform offers several advantages, including high encapsulation efficiency
for mRNA, enhanced stability in circulation, and effective endosomal escape to release the
MRNA cargo into the cytoplasm.[4] Its biodegradable nature, attributed to the incorporation of
disulfide bonds, further enhances its safety profile for in vivo applications.[2][7] In comparative
preclinical studies, 306-012B LNPs have demonstrated superior efficacy in mediating gene
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editing and subsequent protein knockdown compared to the industry-standard MC-3 LNP
formulation.[1][5] These attributes position 306-012B as a promising tool for the preclinical
development of novel gene-editing-based therapies.

Data Presentation
In Vivo Efficacy of 306-O12B LNP for Angptl3 Gene

Editing (7 Days Post-Administration)

Median Serum Serum LDL-
Dose of Serum TG
Treatment Indel ANGPTL3 C .
Total RNA . . Reduction
Group Percentage  Reduction Reduction
(mglkg) (%)
(%) (%) (%)
306-012B
3.0 38.5 65.2 56.8 294
LNP
MC-3 LNP 3.0 14.6 25.0 15.7 16.3

Data compiled from a study in wild-type C57BL/6 mice.[1][5]

Long-Term In Vivo Efficacy of 306-012B LNP for Angpti3
: liting (10C _Admini jon)

Indel Serum

Dose of Total . Serum TG Serum LDL-C
Percentage in ANGPTL3 . .

RNA (mgl/kg) . . Reduction (%) Reduction (%)
Liver (%) Reduction (%)

1.0 ~20 ~50 ~25 ~40

2.0 ~35 ~60 ~30 ~50

3.0 ~40 ~65 ~30 ~55

Approximate values are extrapolated from graphical data in a study in female C57BL/6 mice.[1]

[6]

Signaling Pathway and Experimental Workflow
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Click to download full resolution via product page

Caption: Mechanism of 306-012B LNP-mediated Angptl3 gene editing.
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LNP Formulation
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Caption: Experimental workflow for preclinical evaluation of 306-012B LNPs.
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Experimental Protocols
Formulation of 306-O12B Lipid Nanoparticles

This protocol details the formulation of 306-O12B LNPs co-encapsulating Cas9 mRNA and
SgRNA using a microfluidic mixing device.

Materials:

306-012B lipidoid

o 1, 2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
e Cholesterol

e 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)
o Cas9 mRNA

e sgRNA (e.g., targeting Angptl3)

» Ethanol, molecular biology grade

» Citrate buffer (pH 4.0)

¢ Phosphate-buffered saline (PBS), pH 7.4

o Microfluidic mixing device (e.g., NanoAssemblr)

» Dialysis cassettes (e.g., 10 kDa MWCO)
Procedure:

e Prepare Lipid Stock Solution:

o Dissolve 306-012B, DSPC, cholesterol, and DMG-PEG in ethanol to achieve a final molar
ratio of 50:10:38.5:1.5.[1][6]
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o The total lipid concentration should be prepared according to the microfluidic device
manufacturer's recommendations (e.g., 12.5 mM).

Prepare RNA Solution:

o Dilute Cas9 mRNA and sgRNA in citrate buffer (pH 4.0) to the desired concentration. The
mass ratio of Cas9 mRNA to sgRNA can be varied (e.g., 1:1.2).[1]

Microfluidic Mixing:

o Set up the microfluidic mixing device according to the manufacturer's instructions.

o Load the lipid stock solution into the organic phase inlet and the RNA solution into the
agueous phase inlet.

o Set the flow rate ratio of the aqueous to organic phase at 3:1.

o Initiate the mixing process to allow for the self-assembly of LNPs.

Dialysis and Concentration:

o Collect the LNP formulation from the outlet.

o Dialyze the LNP suspension against sterile PBS (pH 7.4) for at least 6 hours to remove
ethanol and exchange the buffer.

o Concentrate the LNPs using a centrifugal filter device if necessary.

Characterization:

[¢]

Determine the particle size and polydispersity index (PDI) using dynamic light scattering
(DLS).

o

Quantify the RNA encapsulation efficiency using a fluorescent dye-based assay (e.g.,
RiboGreen assay).

Store the formulated LNPs at 4°C until use.

[¢]
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In Vivo Administration and Sample Collection

This protocol describes the intravenous administration of 306-012B LNPs to mice and
subsequent sample collection for analysis.

Materials:

Formulated 306-012B LNPs

e C57BL/6 mice (female, 6-8 weeks old)
o Sterile PBS,pH 7.4
e Insulin syringes with 29G needles
e Blood collection tubes (e.g., serum separator tubes)
e Anesthesia (e.g., isoflurane)
» Surgical tools for tissue collection
Procedure:
e Animal Acclimatization:
o Acclimatize mice to the housing conditions for at least one week prior to the experiment.

o All animal procedures must be approved by the Institutional Animal Care and Use
Committee (IACUC).

e Dose Preparation:

o Dilute the 306-012B LNP stock solution with sterile PBS to the desired final concentration
for injection. Doses can range from 1.0 to 3.0 mg/kg of total RNA.[1]

o The final injection volume is typically 100 pyL per mouse.

« Intravenous Injection:
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o Restrain the mouse using an appropriate method.

o Administer a single dose of the LNP suspension via tail vein injection.

o Sample Collection:

o At predetermined time points (e.g., 7 and 100 days post-injection), collect blood via
submandibular or cardiac puncture under anesthesia.[1][6]

o Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for
10 minutes at 4°C to separate the serum.

o Following blood collection, euthanize the mouse and perfuse with PBS.

o Harvest the liver and other relevant tissues, snap-freeze in liquid nitrogen, and store at
-80°C for further analysis.

Analysis of Gene Editing and Biomarkers

This section outlines the key analytical methods to assess the in vivo efficacy of 306-012B
LNP-mediated gene editing.

3.1. Quantification of Gene Editing by Next-Generation Sequencing (NGS)
Procedure:

o Genomic DNA Extraction: Extract genomic DNA from a portion of the frozen liver tissue using
a commercial DNA extraction Kit.

o PCR Amplification: Amplify the target region of the Angptl3 gene containing the sgRNA
binding site using high-fidelity DNA polymerase.

o Library Preparation: Prepare the PCR amplicons for NGS according to the sequencing
platform's protocol (e.g., lllumina).

e Sequencing and Analysis: Perform deep sequencing and analyze the data to quantify the
percentage of insertions and deletions (indels) at the target site.
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3.2. Quantification of Serum ANGPTL3 Protein by ELISA

Procedure:

Use a commercially available mouse ANGPTL3 ELISA kit.

Prepare standards and serum samples according to the kit's instructions.

Perform the ELISA following the manufacturer's protocol.

Measure the absorbance at the appropriate wavelength and calculate the concentration of
ANGPTL3 in the serum samples based on the standard curve.

3.3. Measurement of Serum Lipids
Procedure:

o Use commercially available enzymatic assay kits for the quantification of total cholesterol,
LDL-C, and triglycerides.

o Perform the assays on serum samples according to the manufacturer's protocols.
o Measure the absorbance and calculate the lipid concentrations.

3.4. Assessment of Liver Toxicity

Procedure:

o Use commercially available assay kits to measure the levels of alanine aminotransferase
(ALT) and aspartate aminotransferase (AST) in the serum.

o Perform the assays according to the manufacturer's instructions to assess potential liver
toxicity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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